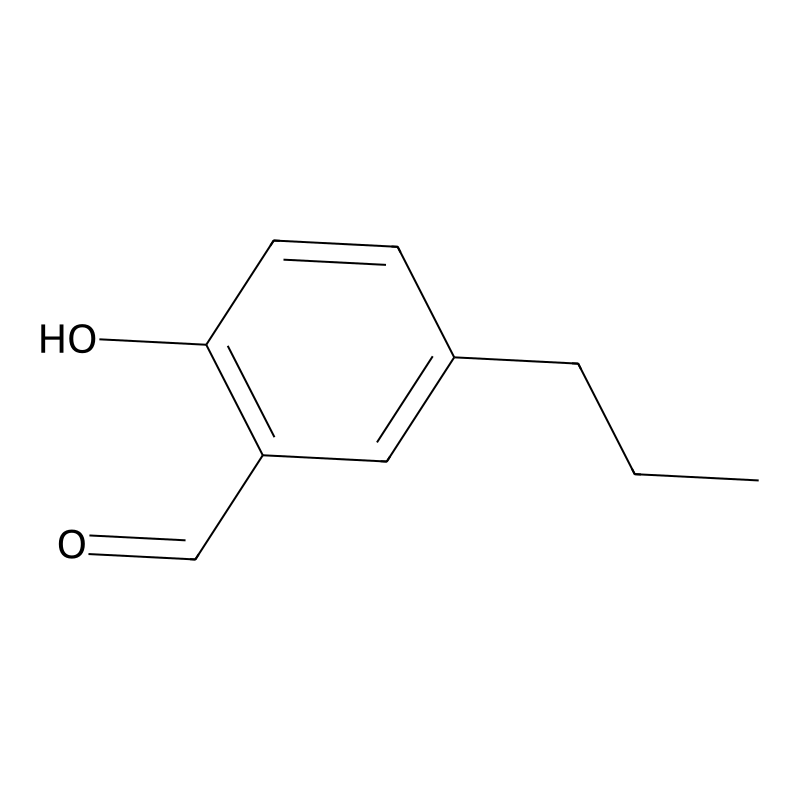

2-Hydroxy-5-propylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Hydroxy-5-propylbenzaldehyde is an aromatic compound characterized by the presence of a hydroxyl group and an aldehyde functional group attached to a propyl-substituted benzene ring. Its molecular formula is , and it has a molar mass of approximately 164.20 g/mol. This compound is notable for its potential applications in flavoring and fragrance industries due to its pleasant aroma, as well as its role in various chemical syntheses.

- Aldol Condensation: Under basic conditions, it can undergo aldol condensation with other aldehydes or ketones to form larger β-hydroxy carbonyl compounds.

- Reduction: It can be reduced to form 2-hydroxy-5-propylbenzyl alcohol using reducing agents such as sodium borohydride in ethanol .

- Reimer-Tiemann Reaction: This compound can also serve as a substrate for the Reimer-Tiemann reaction, leading to the formation of ortho-hydroxybenzaldehyde derivatives .

Research indicates that 2-hydroxy-5-propylbenzaldehyde exhibits various biological activities, including:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems .

- Antimicrobial Activity: Some studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in food preservation and medicinal applications .

Several synthesis methods have been developed for 2-hydroxy-5-propylbenzaldehyde:

- Direct Alkylation: The compound can be synthesized by the alkylation of 2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.

- Reimer-Tiemann Reaction: Starting from phenolic precursors, this reaction can facilitate the introduction of the aldehyde group while maintaining the hydroxyl functionality .

- Aldol Condensation: The compound can also be synthesized via aldol condensation of propanal with 2-hydroxybenzaldehyde under acidic or basic conditions.

2-Hydroxy-5-propylbenzaldehyde finds applications in various fields:

- Flavoring Agent: Due to its pleasant aroma, it is used in the food industry as a flavoring agent.

- Fragrance Industry: It is utilized in perfumes and scented products for its aromatic properties.

- Chemical Intermediate: This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Studies on the interactions of 2-hydroxy-5-propylbenzaldehyde with other compounds have revealed:

- Complex Formation: It can form complexes with metal ions, which may influence its reactivity and stability.

- Synergistic Effects: When combined with other antioxidants or preservatives, it may enhance their effectiveness against oxidative degradation processes .

2-Hydroxy-5-propylbenzaldehyde shares structural similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2-Hydroxybenzaldehyde | Structure | Simple phenolic aldehyde; no propyl chain |

| 4-Hydroxy-3-methoxybenzaldehyde | Structure | Contains methoxy group; different substitution pattern |

| Vanillin | Structure | Contains a methoxy group; widely used flavoring agent |

| 3-Hydroxy-4-methoxybenzaldehyde | Structure | Similar aromatic structure; different hydroxyl positioning |

Uniqueness

What sets 2-hydroxy-5-propylbenzaldehyde apart is its specific combination of functional groups and the propyl substitution on the benzene ring, which influences its solubility, reactivity, and sensory properties compared to other similar compounds.